3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid
Overview
Description
3-(5-Benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid: is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the benzoyl group and complete the synthesis.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: Potential medical applications include its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group and the dioxoisoindole moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid
- 4-(1,3-dioxoisoindol-2-yl)-2-hydroxy-benzoic acid
- 1,3-Dioxoisoindolin-2-yl benzoate
Comparison: Compared to these similar compounds, 3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity . The benzoyl group can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications.
Properties
IUPAC Name |
3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO5/c24-19(13-5-2-1-3-6-13)14-9-10-17-18(12-14)21(26)23(20(17)25)16-8-4-7-15(11-16)22(27)28/h1-12H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZSUPSFFLMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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